4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid
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Overview
Description
4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid is a complex organic compound that features an indole moiety, a benzyl group, and a benzoic acid derivative. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzyl group is introduced through a benzylation reaction, and the benzoic acid moiety is added via a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studies related to cell biology and biochemistry.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Benzyl benzoate: A compound with a benzyl and benzoic acid moiety but lacking the indole structure.
Uniqueness
4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid is unique due to its combination of an indole moiety, a benzyl group, and a benzoic acid derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C25H22N2O3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C25H22N2O3/c1-16-17(2)27(15-18-6-4-3-5-7-18)23-13-10-20(14-22(16)23)24(28)26-21-11-8-19(9-12-21)25(29)30/h3-14H,15H2,1-2H3,(H,26,28)(H,29,30) |
InChI Key |
RDSZPVLJJMVCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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